

# physical properties of Fmoc-1-aminocyclopropane-1-carboxylic acid

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## Compound of Interest

**Compound Name:** 1-(Fmoc-amino)cyclopropanecarboxylic acid

**Cat. No.:** B557992

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## For Researchers, Scientists, and Drug Development Professionals

Fmoc-1-aminocyclopropane-1-carboxylic acid is a synthetic amino acid derivative that serves as a crucial building block in peptide synthesis.[1] Its unique cyclopropane structure imparts conformational rigidity to peptide backbones, a desirable characteristic for enhancing metabolic stability, receptor affinity, and biological activity of novel therapeutics.[1] This guide provides a comprehensive overview of the physical properties of Fmoc-1-aminocyclopropane-1-carboxylic acid, along with detailed experimental protocols relevant to its handling and application in research and development.

## Core Physical and Chemical Properties

Fmoc-1-aminocyclopropane-1-carboxylic acid is commercially available as a white to off-white crystalline powder.[1][2][3] Key identifying information and physical properties are summarized in the table below.

Property	Value	Source(s)
Synonyms	Fmoc-AcpC-OH, 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid	[1][4]
CAS Number	126705-22-4	[1][2][4]
Molecular Formula	C <sub>19</sub> H <sub>17</sub> NO <sub>4</sub>	[1][2][4]
Molecular Weight	323.3 g/mol (or 323.34 g/mol )	[1][4][5]
Melting Point	219 - 227 °C, 225-226 °C	[1][2]
Appearance	White crystalline powder, White to off-white powder	[1][2][3]
Purity	>98%, >99%	[2][4]
Storage Conditions	0-8 °C, Room temperature away from light	[1][3]

Note on Solubility: Specific quantitative solubility data (e.g., in mg/mL or mol/L) for Fmoc-1-aminocyclopropane-1-carboxylic acid in various solvents is not readily available in the reviewed literature. However, it is described as being soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane.[6] For peptides containing hydrophobic residues, solvents like DMSO, DMF, or acetonitrile may be used for initial dissolution.[7] Empirical determination of solubility in the specific solvent system for an intended application is highly recommended.

## Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical properties of solid organic compounds like Fmoc-1-aminocyclopropane-1-carboxylic acid.

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C, while impurities can lead to a depressed and broader melting range.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid (sintering or slumping of the solid) to the complete liquefaction of the sample is recorded.[8]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle (optional, for grinding crystals)
- Spatula

Procedure:

- Sample Preparation: Ensure the Fmoc-1-aminocyclopropane-1-carboxylic acid sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.
- Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube.
- Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom. The packed sample height should be 2-3 mm.[9]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g.,  $>10^{\circ}\text{C}/\text{min}$ ) to find a rough melting range.[9][10] Allow the apparatus to cool before proceeding.
- Accurate Determination: For an accurate measurement, begin heating at a moderate rate until the temperature is about  $10\text{-}15^{\circ}\text{C}$  below the expected melting point.
- Slow Heating: Decrease the heating rate to approximately  $1\text{-}2^{\circ}\text{C}$  per minute to ensure even heat distribution.[10]

- Observation and Recording: Carefully observe the sample through the viewing lens.
  - Record the temperature ( $T_1$ ) at which the first drop of liquid appears.[8]
  - Record the temperature ( $T_2$ ) when the entire sample has completely melted into a clear liquid.[8]
- Reporting: The melting point is reported as the range  $T_1 - T_2$ .

This protocol provides a general framework for determining the solubility of Fmoc-1-aminocyclopropane-1-carboxylic acid. Specific parameters may need to be optimized.

Principle: A saturated solution of the compound is prepared in a given solvent at a specific temperature. The concentration of the dissolved compound in the supernatant is then quantified to determine its solubility.

Materials:

- Fmoc-1-aminocyclopropane-1-carboxylic acid
- A selection of solvents (e.g., water, ethanol, DMF, DMSO, acetonitrile)
- Vials with screw caps
- Vortex mixer and/or shaker bath
- Centrifuge
- Analytical balance
- Spectrophotometer (for UV-Vis quantification) or HPLC system

Procedure:

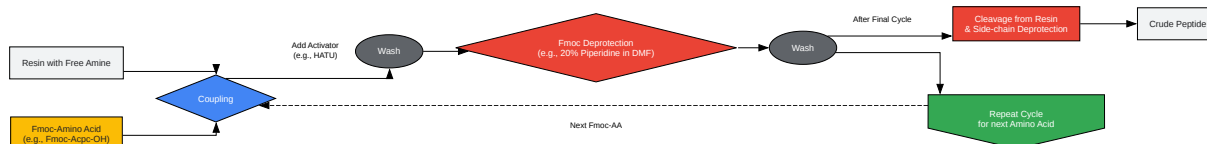
- Preparation of Solvent Systems: Prepare the desired solvents or solvent mixtures (e.g., 50% acetonitrile in water).

- **Sample Addition:** To a series of vials, add a pre-weighed excess amount of Fmoc-1-aminocyclopropane-1-carboxylic acid.
- **Solvent Addition:** Add a precise volume of the chosen solvent to each vial.
- **Equilibration:** Tightly cap the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
- **Phase Separation:** Centrifuge the vials at high speed to pellet the undissolved solid.
- **Sample Dilution:** Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Determine the concentration of the dissolved compound in the diluted supernatant using a suitable analytical technique. Given the Fmoc group, UV-Vis spectrophotometry at a wavelength corresponding to the fluorenyl moiety (around 260-300 nm) is a viable option.<sup>[11]</sup> A standard curve should be prepared for accurate quantification.
- **Calculation:** Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

## Application in Experimental Workflows

The primary application of Fmoc-1-aminocyclopropane-1-carboxylic acid is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain attached to a solid support (resin).

The following diagram illustrates the cyclical nature of Fmoc-SPPS.



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Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This cyclical process, involving coupling, washing, deprotection, and subsequent washing, allows for the controlled assembly of a peptide sequence.[12] The incorporation of Fmoc-1-aminocyclopropane-1-carboxylic acid within this workflow introduces a constrained cyclopropyl moiety into the peptide backbone, which can significantly influence its final conformation and properties.

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